Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with an ethyl group and a hydroxyl group. The stereochemistry of the compound is defined by the (2S,3S,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate typically involves the use of chiral catalysts and starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with ethyl and hydroxyl substituents under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Catalysts such as aluminosilicates and other zeolites may be employed to facilitate the reaction and ensure high selectivity .
Chemical Reactions Analysis
Types of Reactions: Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various alkyl halides or other electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .
Scientific Research Applications
Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various products
Mechanism of Action
The mechanism of action of Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing their activity. The hydroxyl group can form hydrogen bonds with target molecules, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl (2S,3S,4R)-2,3-dialkyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamines: These compounds share a similar chiral configuration and are used in similar applications.
Epimanool and Larixol: These diterpenoids have similar structural features and undergo similar chemical reactions.
Uniqueness: Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both an ethyl and hydroxyl group on the pyrrolidine ring. This combination of features allows for selective interactions with biological targets and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6(10)4-9-7(5)8(11)12-2/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 |
InChI Key |
RBGQHFYLSZVNLK-VQVTYTSYSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CN[C@@H]1C(=O)OC)O |
Canonical SMILES |
CCC1C(CNC1C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.